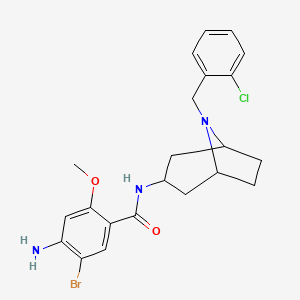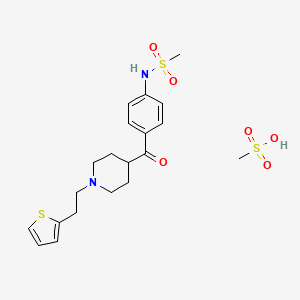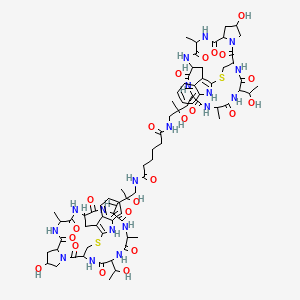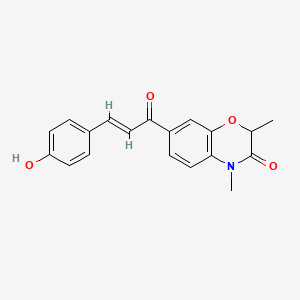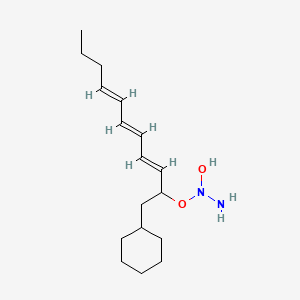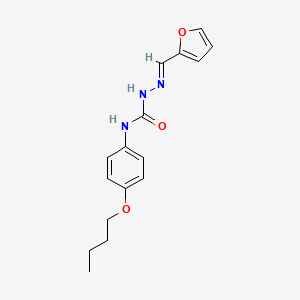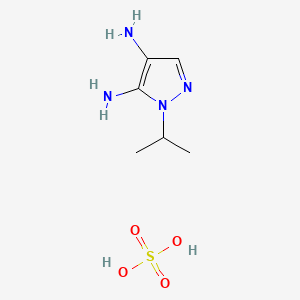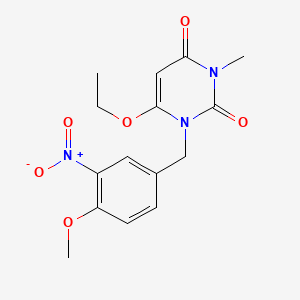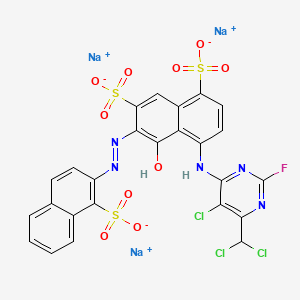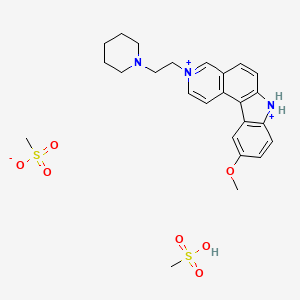
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate is a complex organic compound that belongs to the class of pyridocarbazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate typically involves multi-step organic reactions. The starting materials often include a pyridocarbazole core, which is then functionalized with methoxy and piperidinyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include methanesulfonic acid, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridocarbazoles with different functional groups, such as:
- 10-Hydroxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate
- 10-Methoxy-2-(2-(1-morpholinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate
Uniqueness
The uniqueness of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
110186-17-9 |
|---|---|
Molecular Formula |
C25H34N3O7S2+ |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
methanesulfonate;methanesulfonic acid;10-methoxy-3-(2-piperidin-1-ylethyl)-7H-pyrido[3,4-c]carbazole-3,7-diium |
InChI |
InChI=1S/C23H25N3O.2CH4O3S/c1-27-18-6-8-21-20(15-18)23-19-9-12-26(14-13-25-10-3-2-4-11-25)16-17(19)5-7-22(23)24-21;2*1-5(2,3)4/h5-9,12,15-16H,2-4,10-11,13-14H2,1H3;2*1H3,(H,2,3,4)/p+1 |
InChI Key |
JDOKYYPVWQTIBQ-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC2=C(C=C1)[NH2+]C3=C2C4=C(C=C3)C=[N+](C=C4)CCN5CCCCC5.CS(=O)(=O)O.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


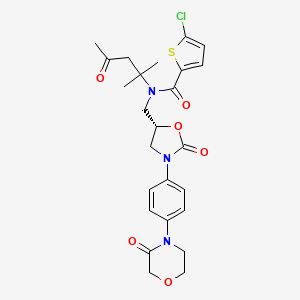
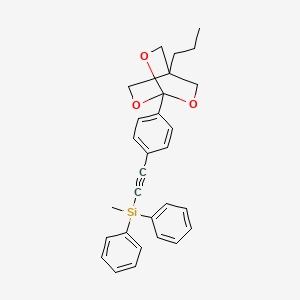
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
